(E)-3-(2-chlorophenyl)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO4/c1-28-21-13-19(14-22(15-21)29-2)17-30-16-18-9-11-26(12-10-18)24(27)8-7-20-5-3-4-6-23(20)25/h3-8,13-15,18H,9-12,16-17H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJCJMOGFJQOP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A 2-chlorophenyl group, which may contribute to its biological activity.
- A piperidine ring that is often associated with various pharmacological effects.
- A 3,5-dimethoxybenzyl moiety that enhances solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, while the chlorophenyl and dimethoxybenzyl groups may influence binding affinity and selectivity.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. For example:
- Compounds bearing piperidine rings have shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Escherichia coli | 40 µg/mL |
Anticancer Activity
Studies have reported that similar compounds demonstrate cytotoxic effects on cancer cell lines. For instance, compounds derived from piperidine have been evaluated for their anticancer properties against pancreatic cancer cells . The proposed mechanism involves the induction of apoptosis through modulation of cell signaling pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Acetylcholinesterase Inhibition : This is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease.
- Urease Inhibition : Compounds with similar structures have shown strong urease inhibitory activity, which is significant in treating urinary tract infections .
Case Studies
- Antimicrobial Activity Study : A study tested various synthesized piperidine derivatives for their antibacterial properties. The results highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that structural modifications could enhance efficacy .
- Cytotoxicity Assays : Research involving piperidine derivatives demonstrated significant cytostatic effects on cancer cell lines, indicating the potential for these compounds in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares a common enone core with several analogues, but variations in substituents on the piperidine ring and aromatic groups lead to distinct properties. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Substituent Effects on Solubility :
- The target compound’s dimethoxybenzyl group introduces oxygen atoms, which may improve water solubility compared to the fluorobenzyl group in or the trifluoromethylpyrimidine in . However, the methylsulfonyl group in likely confers higher polarity, enhancing aqueous solubility further.
In contrast, the target compound’s dimethoxy groups may balance solubility and moderate lipophilicity (logP ~2.8 predicted).
The target compound’s dimethoxybenzyl group may engage in hydrogen bonding or π-π stacking with aromatic residues.
Computational and Analytical Insights
- Structure-Activity Relationship (SAR) : Computational pipelines (e.g., clustering by effect signatures ) suggest the target compound may occupy a unique cluster due to its dimethoxybenzyl group, differing from sulfonyl or fluorinated analogues in biological networks.
- Crystallographic Validation: The E-configuration of the enone system is critical for activity. Tools like SHELXL ensure accurate structural determination, avoiding misassignment of stereochemistry.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, reacting a substituted acetophenone derivative with a piperidine-containing aldehyde. Key steps include:
- Using NaOH/EtOH as a base-solvent system under reflux (60–80°C) for 6–8 hours .
- Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and optimizing stoichiometry (1:1.2 molar ratio of ketone to aldehyde) .
- Purification via column chromatography (silica gel, gradient elution with dichloromethane:methanol) to isolate the (E)-isomer .
Q. What spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation be approached?
- Methodological Answer :
- FT-IR : Confirm enone formation (C=O stretch at ~1680 cm⁻¹; conjugated C=C at ~1600 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .
- NMR : Assign (E)-configuration using coupling constants (J = 12–16 Hz for trans-vinylic protons in ¹H NMR). Use 2D NMR (COSY, HSQC) to resolve piperidine ring protons .
- UV-Vis : Detect π→π* transitions (λmax ~300–350 nm) to validate conjugation .
Q. How should researchers handle discrepancies between computational (DFT) predictions and experimental spectroscopic data?
- Methodological Answer :
- Compare DFT-calculated vibrational frequencies (B3LYP/6-311+G(d,p)) with experimental FT-IR data. Adjust for solvent effects (e.g., PCM model for ethanol) .
- For NMR shifts, apply gauge-including atomic orbital (GIAO) methods and cross-validate with experimental chemical shifts .
Advanced Research Questions
Q. What strategies resolve contradictions between crystallographic data and solution-phase spectroscopic observations?
- Methodological Answer :
- XRD vs. NMR : Crystal packing forces may stabilize conformers not observed in solution. Use variable-temperature NMR to detect dynamic equilibria (e.g., piperidine ring puckering) .
- DFT-MD Simulations : Model solvated structures to identify dominant conformers in solution .
Q. How can antimicrobial activity be systematically evaluated while controlling for solvent artifacts?
- Methodological Answer :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use DMSO controls (<1% v/v) to rule out solvent cytotoxicity .
- MTT Assay : Assess mammalian cell viability (e.g., HEK-293 cells) to confirm selective toxicity .
Q. What advanced chromatographic methods are recommended for purity analysis and stereoisomer separation?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol:sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for purity analysis. Validate with system suitability tests (RSD < 2% for retention time) .
- Chiral Chromatography : Employ a Chiralpak IA-3 column (n-hexane:isopropanol 85:15) to resolve (E)/(Z)-isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
